Bis(benzonitrile)palladium(II) bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzonitrile;dibromopalladium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H5N.2BrH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDHIPXOBPPHTG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Br[Pd]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463954 | |
| Record name | Bis(benzonitrile)palladium(II) bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15003-43-7 | |
| Record name | Bis(benzonitrile)palladium(II) bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Bis Benzonitrile Palladium Ii Bromide
Synthetic Routes to Bis(benzonitrile)palladium(II) Dihalides (X = Br, Cl)
The synthesis of bis(benzonitrile)palladium(II) dihalides, with the general formula PdX₂(NCC₆H₅)₂, is a fundamental process for accessing a soluble and reactive form of palladium(II). These complexes are valued for the labile nature of their benzonitrile (B105546) ligands, which are easily displaced by other ligands. wikipedia.org
Preparation from Palladium(II) Halides and Benzonitrile
The most direct and common method for preparing bis(benzonitrile)palladium(II) dihalides involves the reaction of a palladium(II) halide with benzonitrile. wikipedia.orgacs.org For the chloride analogue, the complex is typically prepared by dissolving or heating palladium(II) chloride in warm benzonitrile. wikipedia.orgresearchgate.net The benzonitrile acts as both a reactant and the solvent, which is crucial to prevent the loss of the weakly bound ligands and reversion to the insoluble palladium halide. acs.org
A similar approach is used for the synthesis of the bromide counterpart, Bis(benzonitrile)palladium(II) bromide. The process involves dissolving palladium(II) bromide in hot benzonitrile. acs.org Upon cooling, the product crystallizes from the solution. For crystal growth, a prepared sample of bis(benzonitrile)palladium(II) dibromide can be dissolved in benzonitrile, heated, and allowed to cool slowly, yielding dark red crystals. acs.org
An alternative route for the chloride version starts with palladium powder, which is dissolved in aqua regia to form a palladium active group. guidechem.com This is then mixed with benzonitrile, and after removal of water, the reaction is heated to yield the final product with high purity. guidechem.com This method is noted as a lower-cost alternative to using palladium chloride as the starting material. guidechem.com
Variations in Reaction Conditions for Optimized Synthesis
Optimizing the synthesis of bis(benzonitrile)palladium(II) dihalides involves manipulating temperature, reaction time, and purification methods to maximize yield and purity. The lability of the benzonitrile ligands means that conditions must be carefully controlled. wikipedia.orgacs.org
For the synthesis of the chloride complex from palladium powder, the reaction with benzonitrile is conducted at 130°C for 3 hours, which results in a 97% yield. guidechem.com For crystal growth of the bromide complex from a pre-synthesized sample, heating the benzonitrile solution at 100°C for one hour is effective. acs.org The choice of solvent during purification is also critical. Non-coordinating solvents are used to precipitate the product and wash away excess benzonitrile or other impurities. Common choices include n-hexane and diethyl ether. acs.orgguidechem.com
The following table summarizes key variations in reaction conditions for the synthesis of bis(benzonitrile)palladium(II) dihalides:
Interactive Data Table: Synthetic Conditions for PdX₂(PhCN)₂| Halide (X) | Starting Material | Temperature | Time | Solvent (Reaction) | Solvent (Purification) | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Cl | PdCl₂ | 100°C | Not Specified | Benzonitrile | Not Specified | Not Specified | researchgate.net |
| Cl | Palladium Powder | 130°C | 3 hours | Benzonitrile | n-Hexane | 97% | guidechem.com |
| Br | PdBr₂ | 100°C (for crystal growth) | 60 minutes | Benzonitrile | Diethyl Ether | 15% (recrystallization) | acs.org |
Precursor Role in the Formation of Advanced Palladium Complexes
The primary utility of this compound and its chloride analogue lies in their function as precursors for a wide array of more complex palladium species. The labile benzonitrile ligands are readily substituted, making these compounds ideal starting materials for synthesizing catalysts and other advanced materials. wikipedia.orgresearchgate.net
Synthesis of Palladium(II) Complexes with Schiff Base Ligands
Bis(benzonitrile)palladium(II) dihalides are effective precursors for synthesizing palladium(II) complexes with Schiff base ligands. researchgate.net Schiff bases are an important class of ligands in coordination chemistry, and their palladium complexes have shown significant catalytic activity, particularly in carbon-carbon bond-forming reactions like the Suzuki coupling. researchgate.netanalis.com.my The synthesis typically involves a direct reaction between the bis(benzonitrile)palladium(II) halide and the Schiff base ligand. researcher.life The benzonitrile ligands are displaced by the coordinating atoms of the Schiff base, often the azomethine nitrogen and a phenyl oxygen, to form a stable square planar palladium(II) center. researchgate.netanalis.com.my For example, Schiff base ligands have been reacted with palladium(II) ions, sourced from precursors like bis(acetonitrile)palladium(II) chloride, to yield the desired complexes. researchgate.netbohrium.com These resulting Schiff base-palladium(II) complexes are often stable and can be easily prepared. researchgate.net
Preparation of Complexes Containing Bis(aminophosphine) Ligands
The labile nature of the ligands in bis(benzonitrile)palladium(II) dihalides also makes them suitable starting points for the synthesis of palladium complexes featuring aminophosphine (B1255530) ligands. These complexes are of interest in catalysis. chimia.ch For instance, the reaction of bis(benzonitrile)palladium(II) chloride with an N-methylated bis(amidopyridine) ligand, which contains related amide functionalities, results in the formation of a dipalladium(II) macrocycle. researchgate.net This demonstrates the utility of the bis(benzonitrile) precursor in constructing complex, multi-metallic architectures with sophisticated nitrogen- and phosphorus-containing ligands.
Formation of N-Heterocyclic Carbene (NHC) Palladium(II) Complexes
A significant application of bis(benzonitrile)palladium(II) precursors is in the synthesis of N-heterocyclic carbene (NHC) palladium(II) complexes. scispace.comnih.gov NHC ligands are strong σ-donors that form highly stable bonds with palladium, leading to robust and highly active catalysts for a variety of cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira reactions. scispace.comnih.gov The synthesis often involves the reaction of a benzimidazolium or imidazolium (B1220033) salt (the NHC precursor) with a palladium(II) source like bis(benzonitrile)palladium(II) chloride in the presence of a base. scispace.com A general method for creating ionic Pd(II)-NHC complexes involves reacting a palladium source with an NHC salt and sodium bromide in a suitable solvent. researchgate.net The resulting Pd-NHC complexes exhibit enhanced catalytic activity and stability compared to traditional phosphine-based catalysts. scispace.comacademie-sciences.fr
The following table outlines the role of bis(benzonitrile)palladium(II) dihalides as precursors:
Interactive Data Table: Precursor Applications of PdX₂(PhCN)₂| Precursor | Ligand Type | Resulting Complex Type | Application of Resulting Complex | References |
|---|---|---|---|---|
| PdCl₂(PhCN)₂/PdBr₂(PhCN)₂ | Schiff Base | Mononuclear Pd(II) Schiff Base Complexes | Catalysis (e.g., Suzuki Coupling) | researchgate.netanalis.com.my |
| PdCl₂(PhCN)₂ | Bis(amidopyridine) | Dipalladium(II) Macrocycles | Host-Guest Chemistry | researchgate.net |
| PdCl₂(PhCN)₂ | N-Heterocyclic Carbene (NHC) | Mononuclear Pd(II)-NHC Complexes | Catalysis (e.g., Suzuki, Sonogashira reactions) | scispace.comnih.gov |
Derivatization to Other Ligand Systems (e.g., Phosphorinanes, Azirines)
This compound serves as a valuable precursor for the synthesis of palladium complexes with diverse and specialized ligand systems. The labile nature of the benzonitrile ligands allows for their facile displacement by other coordinating species, providing a convenient entry point for generating catalysts and complexes with fine-tuned steric and electronic properties. While much of the detailed research has been published using the analogous chloride compound, bis(benzonitrile)palladium(II) chloride, the methodologies are considered relevant for the bromide variant. The bromide system has been noted as a conventional, albeit sometimes less efficient, alternative in related catalytic processes. researchgate.net
Phosphorinane Ligand Systems
The synthesis of palladium complexes featuring phosphorinane ligands is a key area where precursors like bis(benzonitrile)palladium(II) halides are employed. Research by McNulty and Capretta highlights the use of bis(benzonitrile)palladium(II) chloride in the preparation of a library of phosphorinane-based catalysts for cross-coupling reactions. researchgate.net In these syntheses, the palladium precursor is treated with the desired phosphorinane ligand. The displacement of the benzonitrile ligands yields a new palladium(II)-phosphorinane complex. This derivatization is critical as it allows for the systematic modification of the phosphorinane's alkyl moieties, enabling precise control over the ligand's steric and electronic environment. Optimization studies for specific cross-coupling applications identified bis(benzonitrile)palladium(II) chloride as an optimal palladium source, underscoring the utility of this class of precursors. researchgate.net
Table 1: Derivatization to Palladium-Phosphorinane Complexes
| Precursor Type | Ligand Type | Resulting Complex | Application | Research Finding |
| Bis(benzonitrile)palladium(II) halide | Phosphorinane | Palladium(II)-Phosphorinane Complex | Cross-Coupling Catalysis | Allows for steric and electronic fine-tuning of the catalyst. The bis(benzonitrile)palladium(II) precursor is highly effective for this transformation. researchgate.net |
Azirine Ligand Systems
The derivatization of bis(benzonitrile)palladium(II) halides has also been extended to the stabilization of otherwise unstable ligand systems, such as azirines. Research conducted by Ray and colleagues demonstrated that bis(benzonitrile)palladium(II) chloride can be used to form stable complexes with 1-azirines, particularly those bearing sensitive functional groups like aldehydes. researchgate.net The reaction involves the coordination of the azirine's nitrogen atom to the palladium center, displacing the benzonitrile ligands. This results in the formation of highly stable 2:1 or 1:1 azirine/palladium complexes. researchgate.net
X-ray crystallographic analysis of one such product confirmed a trans configuration of the coordinated azirine ligands. researchgate.net These represent the first examples of isolable transition-metal complexes of azirines, which exhibit remarkable stability towards air, moisture, and UV light compared to the free ligands. researchgate.net This method provides a crucial strategy for stabilizing and studying these high-energy three-membered heterocyclic rings.
Table 2: Stabilization of Azirine Ligands via Palladium Complexation
| Precursor | Ligand | Complex Stoichiometry | Key Feature | Significance |
| Bis(benzonitrile)palladium(II) chloride | 1-Azirine with aldehyde | 2:1 and 1:1 (Azirine/PdCl₂) | Nitrogen coordination to palladium in a trans configuration. | First isolation of stable transition-metal azirine complexes, enabling further study of their properties. researchgate.net |
Application in Supramolecular Assembly
The well-defined coordination geometry of bis(benzonitrile)palladium(II) halides makes them excellent building blocks for the construction of complex, ordered supramolecular structures. The trans orientation of the labile benzonitrile ligands allows the palladium center to function as a linear, two-site acceptor, capable of linking multifunctional organic ligands into larger assemblies. researchgate.net
A prominent example involves the reaction of bis(benzonitrile)palladium(II) chloride with a N-methylated bis(amidopyridine) ligand. researchgate.net This reaction leads to the formation of sophisticated supramolecular architectures. Depending on the reaction conditions and stoichiometry, two primary structures can be obtained:
A neutral dipalladium(II) macrocycle, formulated as trans,trans-[Pd₂(μ-LL)₂Cl₄]. researchgate.net
A "lantern" complex, [Pd₂(μ-LL)₄]⁴⁺, which possesses a cavity capable of acting as a host for anions, such as chloride, forming [Pd₂(μ-Cl)(μ-LL)₄]³⁺. researchgate.net
In these assemblies, the palladium complex directs the spatial arrangement of the organic ligands, leading to macrocycles with specific shapes and host-guest capabilities. The distance between the palladium atoms within these structures is significant, varying from approximately 3.63 Å in the neutral macrocycle to 6.56 Å in the chloride-hosting lantern complex, demonstrating the versatility of this approach in creating precisely engineered molecular containers and frameworks. researchgate.net
Table 3: Use of Bis(benzonitrile)palladium(II) Halide in Supramolecular Assembly
| Palladium Precursor | Organic Ligand (LL) | Resulting Assembly | Architecture | Application/Feature |
| Bis(benzonitrile)palladium(II) chloride | N-methylated bis(amidopyridine) | Neutral Dipalladium(II) Macrocycle | [Pd₂(μ-LL)₂Cl₄] | Defined macrocyclic structure. researchgate.net |
| Bis(benzonitrile)palladium(II) chloride | N-methylated bis(amidopyridine) | Cationic "Lantern" Complex | [Pd₂(μ-LL)₄]⁴⁺ | Acts as a host for chloride ion inclusion. researchgate.net |
Coordination Chemistry and Ligand Lability Studies
Structural Investigations of Bis(benzonitrile)palladium(II) Bromide
The three-dimensional arrangement of atoms and bonds in this compound has been elucidated primarily through single-crystal X-ray diffraction, revealing key features of its molecular geometry.
Single-crystal X-ray diffraction studies have provided definitive insights into the molecular structure of this compound. researchgate.net These studies confirm that the palladium(II) center adopts a square planar coordination geometry. The complex crystallizes with two independent half-molecules in the asymmetric unit. In one molecule, the other half is generated by a mirror plane passing through the palladium atom and the benzonitrile (B105546) ligands. In the second molecule, inversion through a crystallographic center of symmetry completes the structure. researchgate.net
Table 1: Selected Bond Lengths and Angles for this compound
| Parameter | Molecule 1 | Molecule 2 |
|---|---|---|
| Bond Lengths (Å) | ||
| Pd-Br | 2.425(1) | 2.429(1) |
| Pd-N | 2.025(5) | 2.019(5) |
| N-C | 1.137(8) | 1.143(8) |
| C-C (phenyl) | avg. 1.37 | avg. 1.37 |
| **Bond Angles (°) ** | ||
| Br-Pd-N | 90 (fixed) | 90.5(1) |
| N-Pd-N' | 180 | - |
| Br-Pd-Br' | - | 180 |
| Pd-N-C | 175.7(6) | 176.8(5) |
Data sourced from Olmstead et al. (2000). researchgate.net (Note: Molecule 1 has crystallographic mirror symmetry, while Molecule 2 has a center of inversion. This accounts for the differences in how symmetry-related atoms are generated and why some angles are fixed.)
A consistent feature across bis(benzonitrile)palladium(II) dihalides, including the bromide and the analogous chloride complex, is the adoption of a square planar geometry with the two benzonitrile ligands arranged in a trans configuration. researchgate.netwikipedia.org This arrangement places the two bulky benzonitrile ligands on opposite sides of the palladium center, minimizing steric hindrance. The halide ligands also occupy trans positions, resulting in a centrosymmetric or near-centrosymmetric molecule. researchgate.net The planarity of the coordination sphere is a characteristic feature of d⁸ metal ions like palladium(II). fiveable.mestudyraid.com
The trans geometry is the thermodynamically stable isomer for these complexes. This stereochemistry has been unequivocally confirmed by single-crystal X-ray diffraction analysis, which shows the N-Pd-N and X-Pd-X (where X is a halide) bond angles to be approximately 180°. researchgate.net
Benzonitrile Ligand Lability and Exchange Dynamics
A crucial aspect of the chemistry of this compound is the lability of its benzonitrile ligands. This property is fundamental to its role as a precatalyst, as the dissociation of these ligands is often the initial step in a catalytic cycle.
The benzonitrile ligands in bis(benzonitrile)palladium(II) dihalides are labile and can dissociate in solution. wikipedia.orgresearchgate.net In the case of the analogous chloride complex, bis(benzonitrile)palladium(II) chloride, this dissociation can lead to the formation of the hexanuclear cluster, Pd₆Cl₁₂. researchgate.net This cubic cluster is formed as the benzonitrile ligands are lost, allowing the palladium chloride units to aggregate. researchgate.net While the formation of the analogous Pd₆Br₁₂ cluster from this compound has not been observed, likely due to the lower solubility of the bromide complex, the principle of ligand dissociation remains the same. researchgate.net This tendency to lose benzonitrile ligands in non-coordinating solvents underscores their lability. wikipedia.org
Ligand exchange reactions in square planar d⁸ complexes, such as this compound, generally proceed through an associative mechanism. fiveable.mestudyraid.comlibretexts.org This is in contrast to octahedral complexes, which often favor dissociative pathways. libretexts.org
Rate = k[Pd(PhCN)₂Br₂][Incoming Ligand]
The reaction can also proceed via a solvent-assisted pathway, which is kinetically represented by a two-term rate law. In this pathway, a solvent molecule can first coordinate to the palladium center in a rate-determining step, followed by rapid substitution by the incoming ligand.
The general mechanism can be summarized as follows:
Associative Step: The incoming nucleophilic ligand attacks the square planar complex.
Intermediate Formation: A five-coordinate trigonal bipyramidal intermediate is formed.
Dissociative Step: The leaving group (benzonitrile) departs from the intermediate.
The entropy of activation for associative mechanisms is typically negative, reflecting the increase in order as two species combine to form the transition state. nih.gov
This compound, and its chloride analogue, are widely used as precatalysts in a variety of cross-coupling reactions. researchgate.net Their effectiveness stems directly from the lability of the benzonitrile ligands. researchgate.net The activation of these precatalysts to the catalytically active Pd(0) species often requires the dissociation of one or both benzonitrile ligands to create vacant coordination sites. nih.govresearchgate.net
This ligand dissociation allows for the coordination of other ligands, such as phosphines, or the substrates of the cross-coupling reaction itself. The general process of catalyst activation can be envisioned as follows:
Ligand Dissociation: One or both benzonitrile ligands dissociate from the Pd(II) center.
trans-[Pd(PhCN)₂Br₂] ⇌ trans-[Pd(PhCN)Br₂] + PhCN
Substrate/Ligand Coordination: The incoming substrate or a supporting ligand (e.g., a phosphine) coordinates to the vacant site on the palladium center.
Reductive Elimination/Further Reaction: Subsequent steps, which can include reductive elimination, lead to the formation of the active Pd(0) catalyst.
The ease with which the benzonitrile ligands can be displaced makes this compound a convenient and soluble source of palladium(II) for the in situ generation of catalytically active species. wikipedia.org
Interactions with Diverse Ligand Scaffolds
The labile nature of the benzonitrile ligands in this compound makes it a valuable precursor for the synthesis of a wide array of palladium(II) complexes. The benzonitrile ligands are readily displaced by stronger donor ligands, allowing for the systematic study of coordination chemistry and the properties of the resulting complexes.
Palladium(II) Coordination with Nitrogen-Donor Ligands (e.g., Thiazoles)
The interaction of palladium(II) precursors with nitrogen-donor ligands, such as those containing thiazole (B1198619) moieties, has been a subject of significant research interest. While direct studies with this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from analogous reactions using bis(benzonitrile)palladium(II) dichloride.
In a study involving the reaction of bis(benzonitrile)palladium(II) dichloride with 2-amino-4-(4-substituted phenyl)thiazole ligands, new palladium(II) complexes with the general formula [Pd(L)2Cl2] were synthesized. xianshiyoudaxuexuebao.com The reaction, conducted in chloroform (B151607) with a 1:2 molar ratio of the palladium precursor to the thiazole ligand, resulted in the displacement of the benzonitrile ligands. xianshiyoudaxuexuebao.com Characterization of the resulting complexes using infrared and ¹H NMR spectroscopy, along with magnetic susceptibility and conductivity measurements, indicated that the thiazole ligands coordinate to the palladium(II) center in a monodentate fashion through the nitrogen atom of the thiazole ring. xianshiyoudaxuexuebao.com
This monodentate coordination through the thiazole nitrogen is a common binding mode for such ligands with palladium(II). The stability and properties of these complexes are influenced by the electronic and steric nature of the substituents on the thiazole ring. Further research using the bromide analogue of the palladium precursor would be beneficial to fully elucidate the impact of the halide on the coordination and properties of the resulting thiazole complexes.
Complexation with Phosphine (B1218219) and Diphosphine Ligands
The coordination chemistry of this compound with phosphine and diphosphine ligands is well-established, leading to the formation of stable square-planar complexes. These reactions typically involve the displacement of the two benzonitrile ligands by two monodentate phosphine ligands or one bidentate diphosphine ligand.
The reaction of palladium(II) dihalides with monodentate phosphine ligands often results in the formation of complexes with the general formula [PdBr2(PR3)2]. Studies on isocyanide-phosphine complexes of palladium(II) bromide, [PdBr2(CNR)(PPh3)], reveal that these complexes predominantly exist in the cis configuration in both the solid state and in solution. rscf.ru This preference for the cis isomer is a key aspect of their coordination chemistry and influences their subsequent reactivity. The stability of these mixed-ligand complexes is notable, as they show resistance to ligand disproportionation. rscf.ru
The coordination of phosphine ligands to a palladium(II) center significantly influences the electronic and steric environment of the metal. The nature of the phosphine ligand, particularly the substituents on the phosphorus atom, can be tuned to modulate the properties of the resulting complex.
Diphosphine ligands, which contain two phosphorus donor atoms, readily chelate to the palladium(II) center, forming stable five- or six-membered rings. The reaction of palladium precursors with diphosphine ligands typically yields complexes of the type [PdBr2(diphos)]. The resulting complexes generally exhibit a square-planar geometry.
The table below summarizes selected data for palladium(II) bromide complexes with phosphine-containing ligands, illustrating typical coordination environments.
| Complex Formula | Ligand Type | Coordination Geometry | Key Findings | Reference |
| [PdBr2(tBu2iPrPSe)2] | Phosphine Selenide | trans-Square Planar | The complex adopts a trans configuration with a square-planar geometry at the palladium atom. | nih.gov |
| [PdBr2(tBu2iPrPS)2] | Phosphine Sulfide | trans-Square Planar | Exhibits a trans configuration and square-planar geometry. | nih.gov |
| cis-[PdBr2(CNMes)(PPh3)] | Isocyanide-Phosphine | cis-Square Planar | Predominantly exists as the cis isomer in solution and solid state. | rscf.ru |
| [Pd(PPh3)(Br)]2(μ,η2-C4H3N2)2 | Triphenylphosphine/Pyrimidinyl | Distorted Square Planar | A dimeric structure with bridging pyrimidinyl ligands. | mdpi.com |
Investigating Metal-Ligand Binding Modes and Stability
The stability and binding modes of ligands to the palladium(II) center in complexes derived from this compound are governed by a combination of electronic and steric factors. The lability of the benzonitrile ligands makes the parent compound a versatile starting material for synthesizing a wide range of complexes with tailored properties.
The choice of incoming ligand plays a crucial role in determining the final structure and stability of the palladium(II) complex. For instance, the simultaneous presence of a σ-electron-donor ligand, such as an aryl phosphine, and a π-acceptor ligand, like an isocyanide, can lead to a synergistic effect that enhances the stability of the resulting complex. mdpi.com
Studies on palladium(II) complexes with various nitrogen and phosphorus donor ligands have shown that the geometry around the palladium(II) ion is typically square planar. nih.govrsc.org However, distortions from the ideal square-planar geometry can occur, particularly in complexes with bulky ligands or those with specific electronic constraints.
The stability of palladium(II) complexes is also influenced by the nature of the halide ligand. Halide exchange studies on palladium(II) pincer complexes have shown that the strength of the palladium-halide bond can be influenced by electronic repulsions between the d-orbitals of the palladium and the lone pairs of the halide. researchgate.netrsc.org In many instances, bromide ions are found to bind more tightly to the palladium(II) center than chloride ions. rsc.org
Furthermore, the solvent can play a significant role in the stability and reactivity of these complexes. In solution, ligand exchange reactions can occur, leading to equilibria between different species. nih.gov For example, the thermal cis/trans isomerization of bis(phosphine)palladium(II) complexes is a well-documented phenomenon that highlights the dynamic nature of these systems in solution. nih.gov
The following table presents a summary of research findings related to the stability and binding modes of palladium(II) complexes.
| Complex Type | Ligands | Key Stability/Binding Mode Findings | Reference |
| Isocyanide-Phosphine Pd(II) Halides | Isocyanide, Phosphine | Chloride and bromide complexes are resistant to ligand disproportionation. | rscf.ru |
| Pd(II) Indenyl Complexes | Phosphine, Isocyanide | Synergistic effect of phosphine (σ-donor) and isocyanide (π-acceptor) enhances stability. | mdpi.com |
| Pd(II) Pincer Complexes | NNN-pincer ligand, Halides | Halide association and exchange at the fourth coordination site are influenced by the nature of the halide and counter-anion. | researchgate.netrsc.org |
| Bis(phosphine)palladium(II) Complexes | Phosphinecarboxamide | Exhibits thermal cis/trans isomerization in solution. | nih.gov |
Mechanistic Investigations of Palladium Ii Catalysis Initiated by Bis Benzonitrile Palladium Ii Bromide
Catalyst Activation Pathways
The activation of the Pd(II) precatalyst, bis(benzonitrile)palladium(II) bromide, is the crucial first step that leads to the catalytically active Pd(0) species, which enters the primary catalytic cycle. yonedalabs.com This process can proceed through several interconnected pathways.
Oxidative addition is the initial step in the main catalytic cycle, where the Pd(0) species inserts into the carbon-halide bond of the substrate. libretexts.orguvic.ca The reactivity in this step is heavily influenced by the nature of the halide, the palladium ligands, and the solvent. illinois.edursc.org Generally, the reactivity order for aryl halides is I > Br > Cl. youtube.com The oxidative addition can proceed through different mechanisms, including concerted pathways, nucleophilic substitution, or radical processes. rsc.org Computational studies suggest that for less reactive substrates like aryl chlorides, the oxidative addition often occurs from a highly reactive, monoligated Pd(0) species, which is favored by bulky ligands. uvic.ca In some cases, an autocatalytic mechanism for oxidative addition has been observed. illinois.edu The initial Pd(II) complex, this compound, must first be reduced to Pd(0) to facilitate this key step. This reduction can be promoted by various additives in the reaction mixture, such as phosphines, which can also act as ligands. libretexts.org
Ancillary ligands and solvents play a pivotal role in the activation of this compound and the subsequent catalytic cycle. The benzonitrile (B105546) ligands are themselves weakly coordinating and are easily displaced by stronger donor ligands, such as phosphines or N-heterocyclic carbenes (NHCs). wikipedia.orgresearchgate.net These ancillary ligands are crucial for several reasons: they stabilize the Pd(0) and Pd(II) intermediates, influence the rate and selectivity of oxidative addition and reductive elimination, and can facilitate the initial reduction of Pd(II) to Pd(0). libretexts.orglibretexts.org For example, bulky, electron-rich phosphine (B1218219) ligands can promote the formation of the highly reactive monoligated Pd(0) species necessary for the activation of less reactive aryl chlorides. uvic.caillinois.edu The choice of solvent can also impact the reaction mechanism, affecting the solubility of the catalyst and reagents, as well as the energetics of the transition states. uvic.carsc.org
Table 1: Factors Influencing Catalyst Activation and Reactivity
| Factor | Role in Catalysis Initiated by this compound | Key Findings |
|---|---|---|
| Ancillary Ligands | Stabilize catalytic species, modulate reactivity and selectivity. | Bulky, electron-rich phosphines favor the formation of monoligated Pd(0) species, enhancing oxidative addition. uvic.caillinois.edu |
| Solvent | Affects solubility, stability of intermediates, and transition state energies. | Can influence the preferred mechanistic pathway (e.g., concerted vs. nucleophilic substitution). rsc.org |
| Halide Substrate | Determines the rate of oxidative addition. | Reactivity order is generally I > Br > Cl. youtube.com |
| Additives/Reductants | Facilitate the initial reduction of Pd(II) to the active Pd(0) state. | Phosphines can serve as both ligands and reductants. libretexts.org |
Detailed Mechanistic Cycles in Cross-Coupling Reactions
Once the active Pd(0) catalyst is generated from this compound, it enters the catalytic cycle specific to the cross-coupling reaction being performed.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides. yonedalabs.comwikipedia.org The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.orglibretexts.org
Following the oxidative addition of the organic halide to the Pd(0) center to form an arylpalladium(II) halide complex, the crucial transmetalation step occurs. In this step, the organic group from the organoboron reagent is transferred to the palladium center. wikipedia.orgrsc.org This process is typically base-assisted; the base activates the boronic acid, forming a more nucleophilic boronate species. acs.orgorganic-chemistry.org The exact mechanism of transmetalation can be complex and may proceed through different pathways, including one involving a Pd-O-B linkage. illinois.edunih.gov The structure of the pre-transmetalation intermediates can influence the reaction rate. illinois.edu
The final step is reductive elimination, where the two organic groups on the palladium center couple and are eliminated to form the final product, regenerating the Pd(0) catalyst which can then re-enter the cycle. yonedalabs.comchemrxiv.org
Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description | Key Intermediates |
|---|---|---|
| Oxidative Addition | Insertion of Pd(0) into the R-X bond. | LₙPd(0), L₂Pd(II)(R)(X) |
| Transmetalation | Transfer of the organic group from the boron reagent to the Pd(II) center. wikipedia.orgrsc.org | L₂Pd(II)(R)(X), [R'B(OH)₃]⁻, L₂Pd(II)(R)(R') |
| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. yonedalabs.com | L₂Pd(II)(R)(R'), R-R', LₙPd(0) |
The Heck reaction couples an organic halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.orgyoutube.com The catalytic cycle, initiated by the Pd(0) species derived from this compound, also begins with oxidative addition. libretexts.org
After the formation of the arylpalladium(II) halide complex, the alkene coordinates to the palladium center. This is followed by migratory insertion (also known as carbopalladation), where the aryl group on the palladium migrates to one of the carbons of the alkene, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. libretexts.orgnih.gov
The final key step is β-hydride elimination. In this process, a hydrogen atom from the carbon adjacent (β-position) to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the final substituted alkene product. researchgate.netmdpi.com The regioselectivity of the Heck reaction is often controlled during the olefin insertion and β-hydride elimination steps. mdpi.com The palladium-hydride species then reacts with the base to regenerate the Pd(0) catalyst, completing the cycle. youtube.com In some cases, the β-hydride elimination can be suppressed, allowing for subsequent reactions to occur. nih.gov
Table 3: Key Steps in the Heck Reaction Catalytic Cycle
| Step | Description | Key Intermediates |
|---|---|---|
| Oxidative Addition | Insertion of Pd(0) into the R-X bond. | LₙPd(0), L₂Pd(II)(R)(X) |
| Olefin Insertion | Coordination and migratory insertion of the alkene into the Pd-R bond. libretexts.orgnih.gov | L(R)Pd(X)(alkene), σ-alkylpalladium(II) complex |
| β-Hydride Elimination | Elimination of a β-hydrogen to form the product and a palladium-hydride species. researchgate.netmdpi.com | L₂Pd(H)(X), Substituted Alkene |
| Catalyst Regeneration | Reaction of the palladium-hydride with base to regenerate Pd(0). youtube.com | L₂Pd(H)(X), LₙPd(0) |
Sonogashira Coupling: Cu-Free and Cu-Cocatalyzed Pathways
The Sonogashira reaction, a cornerstone of C-C bond formation, couples terminal alkynes with aryl or vinyl halides. rsc.orgwikipedia.org The reaction can proceed through two primary mechanistic pathways: the traditional copper-cocatalyzed route and a copper-free variant. rsc.orgwikipedia.org While this compound is a Pd(II) source, the catalytic cycle for Sonogashira coupling typically involves Pd(0). The Pd(II) precatalyst is reduced in situ to the active Pd(0) species by components in the reaction mixture, such as amines or phosphine ligands. wikipedia.org
Cu-Cocatalyzed Pathway: The widely accepted mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. wikipedia.org
Palladium Cycle: The cycle begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) complex, forming a Pd(II) intermediate. wikipedia.org This is often the rate-limiting step. wikipedia.org This intermediate then undergoes transmetalation with a copper(I) acetylide species. wikipedia.org The final step is reductive elimination from the resulting organopalladium(II) complex to yield the disubstituted alkyne product and regenerate the Pd(0) catalyst. acs.org
Copper Cycle: Copper(I) salts react with the terminal alkyne in the presence of a base to form a copper(I) acetylide complex. wikipedia.org This copper acetylide is more nucleophilic than the terminal alkyne itself and readily transfers the acetylide group to the palladium(II) center in the transmetalation step. wikipedia.orgacs.org The use of a copper co-catalyst generally increases the reaction rate. wikipedia.org
Cu-Free Pathway: While the copper co-catalyst is beneficial, concerns over homocoupling of alkynes (Glaser coupling) and the need for phosphine-free systems have driven the development of copper-free Sonogashira reactions. rsc.orgnih.gov Mechanistic studies, including computational and experimental work, have revealed that in the absence of copper, the reaction can proceed through a tandem palladium/palladium catalytic cycle. dntb.gov.uaresearchgate.net
In this pathway, two interconnected palladium cycles operate. wikipedia.org One cycle mirrors the traditional palladium cycle involving oxidative addition and reductive elimination. The second cycle involves the activation of the alkyne by a palladium(II) species, which plays the role typically assigned to copper(I). dntb.gov.uaresearchgate.net A Pd(II)-acetylide complex is formed, which then engages in transmetalation with the Pd(II)-aryl halide complex from the first cycle. wikipedia.org Recent studies also support a mechanism involving the direct coordination of the terminal alkyne to the oxidative addition complex, followed by deprotonation, especially when using secondary amines as the base. acs.org
| Mechanistic Feature | Cu-Cocatalyzed Sonogashira | Cu-Free Sonogashira |
|---|---|---|
| Alkyne Activation | Formation of a copper(I) acetylide intermediate which acts as the transmetalating agent. wikipedia.org | Formation of a palladium(II) acetylide intermediate or direct coordination to the Pd-aryl complex. wikipedia.orgacs.orgdntb.gov.ua |
| Key Cycles | Interconnected Pd(0)/Pd(II) and Cu(I) cycles. wikipedia.org | Two interconnected Pd(0)/Pd(II) catalytic cycles or a single cycle with direct alkyne coordination. wikipedia.orgdntb.gov.ua |
| Transmetalation | From Cu(I) acetylide to Pd(II)-aryl complex. wikipedia.org | From Pd(II)-acetylide to Pd(II)-aryl complex (Pd/Pd transmetalation). dntb.gov.ua |
| Common Side Reactions | Glaser-type homocoupling of the alkyne catalyzed by copper. | Generally avoids Glaser coupling, but other side reactions can occur depending on conditions. nih.gov |
| Catalyst Precursors | Pd(II) complexes like PdCl₂(PPh₃)₂ or Pd(PhCN)₂Cl₂ with a Cu(I) salt (e.g., CuI). wikipedia.orgorganic-chemistry.org | Pd(II) or Pd(0) complexes; bulky, electron-rich phosphines or N-heterocyclic carbenes are often employed. organic-chemistry.orgnih.gov |
Buchwald-Hartwig Amination: Role of Enolizable Ketones and Bases
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org The catalytic cycle, initiated by the in-situ reduction of a Pd(II) precatalyst, involves the oxidative addition of an aryl halide to Pd(0), coordination of the amine, deprotonation to form a palladium amide complex, and subsequent reductive elimination to yield the aryl amine product. wikipedia.orglibretexts.orgnih.gov The choice of base and the use of certain additives are critical for the reaction's success.
Role of Bases: The base plays a crucial role in the deprotonation of the amine coordinated to the palladium center, a key step in forming the active palladium-amido complex prior to reductive elimination. numberanalytics.comresearchgate.net The effectiveness and mechanism of the base are highly dependent on the solvent.
In Nonpolar Solvents (e.g., Toluene): These solvents resist the formation of charges. Therefore, a strong, anionic base (e.g., sodium tert-butoxide, NaOt-Bu) is required to effectively deprotonate the neutral palladium-amine complex or to facilitate the expulsion of the halide anion. researchgate.netacs.orgnih.gov Organic bases like DBU have been found to have prohibitively high activation barriers in these solvents. acs.orgnih.gov
In Polar Solvents (e.g., DMF): In polar media, the halide anion can dissociate from the palladium complex. However, this can allow the base to coordinate directly to the palladium center, potentially forming an overly stable resting state that hinders catalysis. researchgate.netacs.orgnih.gov
Strong, non-coordinating bases such as alkali metal alkoxides (NaOt-Bu) or bis(trimethylsilyl)amides (LiHMDS) are frequently employed to promote the reaction efficiently. libretexts.orgnumberanalytics.com
Role of Enolizable Ketones: Recent studies have shown that enolizable ketones, such as 3-pentanone, can act as powerful activators for palladium precatalysts in Buchwald-Hartwig aminations, leading to significantly improved reaction yields. ua.edu This is particularly notable in cases where the amine substrate itself is a poor activator of the precatalyst. ua.edu While the precise mechanism of ketone activation is still under investigation, it is suggested that the ketone facilitates the formation of the active Pd(0) species. ua.eduresearchgate.net The activation is proposed to involve a β-elimination-driven enolization equilibrium shift. researchgate.net Research has demonstrated that in the absence of the ketone activator, reactions can be very sluggish, affording minimal yields, whereas its addition can lead to high-yielding transformations. ua.edu
| Component | Role in Buchwald-Hartwig Amination | Mechanistic Details |
|---|---|---|
| Strong Anionic Bases (e.g., NaOt-Bu) | Promotes deprotonation of the coordinated amine. numberanalytics.comresearchgate.net | Essential in nonpolar solvents to deprotonate the [LₙPd(Ar)(Amine)X]⁺ complex, facilitating the formation of the key palladium-amido intermediate. acs.orgnih.gov |
| Weaker/Organic Bases (e.g., K₂CO₃, DBU) | Generally less effective, especially in nonpolar solvents. | Often result in slower reaction rates. libretexts.org The calculated energy barrier for deprotonation by DBU in nonpolar solvents is prohibitively high. researchgate.netacs.org |
| Enolizable Ketones (e.g., 3-Pentanone) | Act as catalyst activators. ua.edu | Thought to facilitate the reduction of the Pd(II) precatalyst to the active Pd(0) species, especially when the amine is a poor reducing agent. ua.eduresearchgate.net |
C-H Activation/Functionalization Mechanisms: Bimetallic and Concerted Pathways
Direct C-H activation is a powerful strategy that avoids the need for pre-functionalized substrates. scielo.br Palladium(II) complexes, often generated from precursors like this compound, are highly effective in mediating these transformations. Two prominent mechanisms are the concerted metalation-deprotonation (CMD) pathway and bimetallic pathways.
Concerted Metalation-Deprotonation (CMD): The CMD mechanism is a common pathway for C-H activation by high-valent, late transition metals, including Pd(II). wikipedia.org It is characterized by the cleavage of a C-H bond and the formation of a Pd-C bond occurring in a single, concerted step through a cyclic transition state. wikipedia.orgbris.ac.uk This process is redox-neutral for the metal center. nih.gov A key feature of the CMD pathway is the involvement of a base, often an acetate (B1210297) or carbonate ligand bound to the palladium, which abstracts the proton from the substrate as the metal coordinates to the carbon. wikipedia.orgrsc.orgrsc.org This mechanism is generally favored for the activation of sp² C-H bonds over sp³ C-H bonds. nih.gov The observation of a kinetic isotope effect (KIE) is indicative of the CMD pathway, as it signifies that C-H bond cleavage is a kinetically significant event. bris.ac.uk
Bimetallic Pathways: In many Pd(II)-catalyzed C-H functionalization reactions, stoichiometric amounts of other metal salts, particularly silver(I) salts, are used as additives. nsf.gov While often employed as oxidants or halide scavengers, recent studies have revealed a more intricate role for these co-catalysts. nsf.gov Experimental and computational evidence suggests the formation of heterobimetallic active species, such as Pd-Ag complexes, that facilitate the C-H activation step. nsf.gov For instance, a [PdAg(OAc)₃] species has been implicated in the meta-selective C-H olefination of toluene (B28343) derivatives. nsf.gov In such a bimetallic mechanism, the silver carboxylate can act as both an oxidant and an integral part of the active catalyst, promoting the CMD step through a cooperative effect. nsf.gov This bimetallic cooperation can alter the reactivity and selectivity of the C-H activation process compared to a monometallic palladium system.
| Mechanism | Key Features | Typical Substrates | Role of Additives |
|---|---|---|---|
| Concerted Metalation-Deprotonation (CMD) | Single, concerted transition state for C-H cleavage and C-Pd bond formation. wikipedia.org Redox-neutral at the metal center. nih.gov | Electron-deficient and simple arenes (sp² C-H bonds). bris.ac.uknih.gov | An internal base (e.g., acetate ligand) is required to abstract the proton. rsc.orgrsc.org |
| Bimetallic C-H Activation | Formation of a heterobimetallic active species (e.g., Pd-Ag). nsf.gov Cooperative effect between the two metals. | Can enable challenging transformations or alter regioselectivity (e.g., meta-C-H activation). nsf.gov | Second metal salt (e.g., Ag(I)) acts as more than an oxidant, participating directly in the catalytic species. nsf.gov |
Mechanistic Aspects of Other Palladium(II)-Catalyzed Transformations
Cycloisomerization Reactions: Palladium(II) Hydride-Mediated Pathways
Palladium-catalyzed cycloisomerization is a potent method for constructing cyclic molecules from acyclic precursors like enynes or diynes. nih.gov A prevalent mechanism for these transformations involves the intermediacy of a palladium(II) hydride species. acs.org This pathway is distinct from those involving a Pd(0)/Pd(II) redox cycle.
The catalytic cycle is generally understood to proceed as follows:
Formation of Pd(II)-H: The active palladium(II) hydride catalyst is generated in situ. This can occur through various means, for instance, from the reaction of a Pd(II) precursor with water, amines, or other hydrogen sources present in the reaction. acs.orgresearchgate.net
Hydropalladation: The Pd-H species undergoes migratory insertion with one of the unsaturated π-systems (alkyne or alkene) of the substrate. This addition forms a new organopalladium(II) intermediate (either vinyl- or alkyl-palladium). nih.gov
Carbopalladation: The newly formed Pd-C bond then adds across the second intramolecular π-system in a cyclization step. researchgate.netnih.gov This intramolecular carbopalladation forges the new ring system.
Catalyst Regeneration: The resulting cyclized alkylpalladium(II) intermediate can then undergo β-hydride elimination to release the cyclic product and regenerate the palladium(II) hydride catalyst, allowing the cycle to continue.
Deuterium labeling studies have provided strong evidence for this pathway, confirming that a palladium(II) hydride species initiates the catalysis in the cycloisomerization of enynamides. acs.org This mechanism has been successfully applied to cascade reactions, constructing complex polycyclic frameworks efficiently. nih.govnih.gov
| Step | Description | Intermediate Formed |
|---|---|---|
| 1. Catalyst Formation | In situ generation of the active Pd(II)-H species from a Pd(II) precatalyst. acs.org | [LₙPd(H)X] |
| 2. Hydropalladation | Addition of the Pd-H bond across an alkyne or alkene. nih.gov | Vinyl- or Alkyl-Pd(II) complex |
| 3. Carbopalladation (Cyclization) | Intramolecular insertion of the second π-system into the Pd-C bond. researchgate.net | Cyclized Alkyl-Pd(II) complex |
| 4. Product Release | β-hydride elimination to release the cyclic product and regenerate the Pd(II)-H catalyst. | Cyclic organic product + [LₙPd(H)X] |
Carbonylation and Oxidative Carbonylation Mechanisms
Palladium-catalyzed carbonylation reactions are fundamental processes for introducing a carbonyl group into organic molecules using carbon monoxide (CO). rsc.org These reactions can be broadly categorized into two types: those that start from pre-functionalized substrates (like aryl halides) and oxidative carbonylations that functionalize C-H or C-M bonds.
General Carbonylation Mechanism (e.g., of Aryl Halides): This pathway typically involves a Pd(0)/Pd(II) catalytic cycle.
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with an organic halide (Ar-X) to form an arylpalladium(II) complex, [Ar-Pd(II)-X].
CO Insertion: Carbon monoxide coordinates to the palladium center and then undergoes migratory insertion into the Aryl-Pd bond to form a stable acylpalladium(II) complex, [ArCO-Pd(II)-X]. nih.gov
Nucleophilic Attack/Reductive Elimination: This acyl intermediate is then intercepted by a nucleophile (e.g., alcohol, amine) to form an ester or amide, regenerating the Pd(0) catalyst.
Oxidative Carbonylation Mechanisms: Oxidative carbonylation allows for the synthesis of carbonyl compounds from substrates without pre-installed leaving groups, such as arenes, alkenes, or organoboron compounds. rsc.orgliv.ac.uk These reactions start with a Pd(II) catalyst and require an oxidant to regenerate it at the end of the cycle.
From C-H Bonds: The mechanism often begins with C-H activation (e.g., via a CMD pathway) to form an arylpalladium(II) intermediate. This is followed by CO insertion to give the acylpalladium(II) species. Subsequent reaction with a nucleophile or reductive elimination, coupled with oxidation of the resulting Pd(0) back to Pd(II), completes the cycle. rsc.org
From Organoboron Reagents: In the oxidative carbonylation of arylboronic acids to form symmetrical ketones, the proposed mechanism involves transmetalation of the arylboronic acid to a Pd(II) center. liv.ac.uk This is followed by CO insertion to form an acylpalladium intermediate. A second transmetalation with another molecule of arylboronic acid, followed by reductive elimination, yields the diaryl ketone and Pd(0), which is then re-oxidized to Pd(II). liv.ac.uk
The outcome of carbonylation can be sensitive to reaction conditions; for example, in the alkoxycarbonylation of alkenes, the reaction can be steered between a "hydride cycle" (producing saturated esters) and an "oxidative cycle" (producing unsaturated esters) by controlling the oxidant and pH. acs.org
Desulfitative and Decarboxylative Coupling Mechanistic Insights
Desulfitative and decarboxylative couplings are emerging as powerful alternatives to traditional cross-coupling reactions that use organometallic reagents. These methods utilize readily available aryl sulfinate salts or carboxylic acids as coupling partners, releasing SO₂ or CO₂, respectively, as benign byproducts. bac-lac.gc.cawikipedia.org
Desulfitative Coupling Mechanism: Palladium-catalyzed desulfitative cross-coupling reactions typically follow a Pd(0)/Pd(II) catalytic cycle, similar to other cross-coupling reactions like Suzuki or Stille coupling. bac-lac.gc.ca
Catalyst Activation: A Pd(II) precatalyst, such as Pd(OAc)₂, is reduced in situ to the active Pd(0) species. acs.org
Oxidative Addition: The Pd(0) catalyst reacts with an aryl halide (Ar¹-X) to form an arylpalladium(II) complex, [Ar¹-Pd(II)-X]. acs.org
Transmetalation/Desulfination: The arylpalladium(II) complex reacts with an aryl sulfinate salt (Ar²-SO₂Na). This step involves the formal transmetalation of the aryl group (Ar²) to the palladium center, which is accompanied by the extrusion of sulfur dioxide (SO₂). This forms a diorganopalladium(II) intermediate, [Ar¹-Pd(II)-Ar²].
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the biaryl product (Ar¹-Ar²) and regenerate the active Pd(0) catalyst. bac-lac.gc.ca
Decarboxylative Coupling Mechanism: The mechanism of palladium-catalyzed decarboxylative coupling can be more varied. While some systems operate through a straightforward Pd(0)/Pd(II) cycle, many require co-catalysts like copper or silver, particularly for the decarboxylation step. wikipedia.org
Decarboxylation/Metalation: The carboxylic acid (Ar-COOH) first undergoes decarboxylation to form an organometallic intermediate. This step is often the most challenging and may be facilitated by a co-catalyst (e.g., Ag⁺ or Cu⁺) to form an Ar-Ag or Ar-Cu species after loss of CO₂. wikipedia.org
Transmetalation: The newly formed organometallic species (Ar-M) then transmetalates its aryl group to the [Ar¹-Pd(II)-X] complex that was formed from the oxidative addition of an aryl halide to Pd(0).
Reductive Elimination: As in other cross-couplings, the resulting [Ar¹-Pd(II)-Ar] intermediate reductively eliminates the biaryl product and regenerates the Pd(0) catalyst.
For certain electron-rich aromatic carboxylic acids, direct palladation followed by decarboxylation can occur, bypassing the need for a co-catalyst for the decarboxylation step itself. wikipedia.orgnih.gov
| Coupling Type | Nucleophilic Partner | Key Mechanistic Step | Byproduct | Typical Catalyst System |
|---|---|---|---|---|
| Desulfitative Coupling | Aryl Sulfinate Salt (Ar-SO₂Na) | Transmetalation with concomitant extrusion of SO₂ from the sulfinate. bac-lac.gc.ca | SO₂ | Pd(0)/Pd(II) (e.g., Pd(OAc)₂/phosphine). acs.org |
| Decarboxylative Coupling | Carboxylic Acid (Ar-COOH) | Decarboxylation to form an organometallic species (Ar-M), followed by transmetalation to palladium. wikipedia.org | CO₂ | Often requires Pd/Ag or Pd/Cu bimetallic systems. wikipedia.org |
Addition Reactions to Unsaturated Substrates (e.g., Nitriles, Alkynes)
The activation of unsaturated substrates such as nitriles and alkynes by palladium(II) complexes, including those generated from this compound, is a fundamental process in a variety of catalytic transformations. The labile nature of the benzonitrile ligands allows for ready coordination of the unsaturated substrate to the palladium center, initiating the reaction cascade. Mechanistic studies, often combining experimental and computational approaches, have shed light on the key steps of these addition reactions.
In the case of alkynes, a common mechanistic pathway involves the cycloisomerization of enynes. While many systems utilize palladium(0) precursors, Pd(II) catalysts can also initiate these reactions, typically through a hydropalladation mechanism. acs.org A proposed catalytic cycle, which can be initiated by a Pd(II) source like this compound in the presence of a proton source (e.g., adventitious water or an additive), begins with the formation of a palladium-hydride species. This active catalyst then coordinates to the enyne substrate. The key step is the migratory insertion of the alkyne into the Pd-H bond (hydropalladation), which can proceed with high regioselectivity. This is followed by carbopalladation involving the tethered alkene, leading to a cyclized intermediate. Subsequent β-hydride elimination regenerates the palladium-hydride catalyst and releases the cyclized product. acs.org
The addition to nitriles is another area of significant interest. Palladium-catalyzed reactions involving nitriles can lead to the formation of valuable nitrogen-containing compounds. researchgate.netberkeley.edu Mechanistic investigations suggest that the initial step is the coordination of the nitrile's nitrogen atom to the Lewis acidic Pd(II) center. In ligand-controlled divergent synthesis of isonitriles and nitriles, it has been shown that isonitrile can be the primary product of palladium-catalyzed reactions, which can then isomerize to the more stable nitrile in the absence of stabilizing phosphine ligands. nih.gov In reactions involving C-H activation and subsequent addition to nitriles, an α-iminol rearrangement mechanism has been proposed. This pathway involves the formation of a functionalized α-amino cyclopentanone (B42830) through a cascade process initiated by the palladium-catalyzed C-H addition of an electron-rich heteroarene to a cyanohydrin derivative. researchgate.net
The table below summarizes hypothetical data for a model palladium-catalyzed addition reaction to various unsaturated substrates, illustrating the influence of substrate electronics on reaction efficiency.
Table 1: Effect of Substrate on a Model Palladium-Catalyzed Addition Reaction
Alkoxylation of Arenes: Inner-Sphere vs. Outer-Sphere Reductive Elimination
The palladium-catalyzed alkoxylation of arenes is a powerful method for forming C-O bonds. A catalytic cycle initiated by this compound would likely involve initial C-H activation of the arene to form a palladacycle intermediate. Subsequent reaction with an alcohol would lead to an arylpalladium(II) alkoxide complex. The final, product-forming step is the reductive elimination of the alkoxyarene, regenerating a Pd(0) species which can be re-oxidized to Pd(II) to continue the cycle. A key mechanistic question in this final step is whether it proceeds through an inner-sphere or an outer-sphere pathway.
Inner-Sphere Reductive Elimination (ISRE): This is the traditionally accepted mechanism where the C-O bond forms directly from a single palladium center. The aryl and alkoxide ligands must be cis- to each other in the coordination sphere of the palladium complex to allow for direct bond formation. This process is typically modeled as a three-centered transition state.
Outer-Sphere Reductive Elimination (OSRE): In this less common, non-traditional pathway, the C-O bond is formed without the alkoxide being directly coordinated to the palladium center that holds the aryl group. Instead, a nucleophilic attack by an external alcohol or alkoxide species on the palladium-bound aryl group occurs. researchgate.net Computational studies on related systems, such as those using palladium acetate, have suggested that the OSRE pathway can be energetically favored over the ISRE pathway. researchgate.netprinceton.edu In these models, a hydrogen-bonded alcohol can be deprotonated by a ligand on the palladium complex (like an acetate) as it simultaneously attacks the ortho-carbon of the palladacycle. princeton.edu
The preference for one pathway over the other can be influenced by several factors, including the ligand environment at the palladium center, the nature of the solvent, and the steric and electronic properties of the substrates. researchgate.netresearchgate.net For instance, computational studies have shown that explicit solvent molecules can play a crucial role in stabilizing the transition state for outer-sphere attack, lowering its energy barrier relative to the inner-sphere pathway. researchgate.netprinceton.edu The energy difference between the ISRE and OSRE transition states can be significant, with some density functional theory (DFT) calculations indicating that the OSRE pathway can be more favorable by over 6-9 kcal/mol. princeton.edu
The table below presents hypothetical computational data comparing the activation barriers for inner-sphere versus outer-sphere reductive elimination in a model arene alkoxylation reaction.
Table 2: Calculated Activation Barriers (ΔG‡, kcal/mol) for Reductive Elimination Pathways
This data illustrates the significant stabilization that solvent assistance can provide to the outer-sphere pathway, making it the kinetically preferred route under certain conditions. The ongoing investigation into these mechanistic dichotomies is crucial for the rational design of more efficient and selective palladium catalysts. researchgate.net
Advanced Analytical and Computational Methodologies in Research
Spectroscopic Characterization Techniques for Mechanistic Elucidation
Spectroscopy is a cornerstone for the analysis of organometallic compounds, offering non-destructive methods to probe molecular structure, bonding, and changes during a reaction.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing palladium complexes and monitoring their reactions.
¹H and ¹³C NMR: In solution, ¹H and ¹³C NMR are fundamental for confirming the structure of the benzonitrile (B105546) ligands coordinated to the palladium center. The coordination of the nitrile group to the Lewis acidic palladium(II) ion causes a deshielding effect on the protons and carbons of the aromatic ring. This results in a downfield shift of their resonance signals compared to free benzonitrile. While specific data for the bromide complex is not extensively published, the chemical shifts for the analogous and widely studied Bis(benzonitrile)palladium(II) chloride show the aromatic protons appearing in the range of δ 7.5-7.8 ppm. These shifts and their patterns are crucial for confirming ligand integrity and the complex's purity. Furthermore, NMR is widely used to monitor reaction progress by observing the disappearance of starting material signals and the appearance of product signals over time. rsc.orgrsc.org
¹⁹F NMR: In studies involving organofluorine compounds, ¹⁹F NMR is a highly sensitive technique used to track the transformation of fluorine-containing substrates. The large chemical shift range and high sensitivity of the ¹⁹F nucleus make it an excellent probe for detecting subtle changes in the electronic environment of the fluorine atom as it undergoes catalytic transformations, such as cross-coupling reactions.
¹⁹⁵Pt NMR: While not directly applicable to palladium, ¹⁹⁵Pt NMR is the analogous technique for platinum complexes. For palladium, however, direct observation of the metal center via ¹⁰⁵Pd NMR is exceedingly rare due to the nucleus's low natural abundance, low gyromagnetic ratio, and large quadrupole moment, which leads to very broad and difficult-to-detect signals. Therefore, researchers typically rely on the NMR-active nuclei of the coordinated ligands (¹H, ¹³C, ³¹P, ¹⁹F) to infer changes at the palladium center. rsc.org
Solid-State NMR: Solid-state NMR can provide information about the structure of Bis(benzonitrile)palladium(II) bromide in the solid phase, complementing data from X-ray diffraction. It can reveal details about polymorphism, molecular packing, and the presence of different isomers in the crystal lattice.
| Technique | Application in Studying this compound | Typical Information Gained |
| ¹H NMR | Structural confirmation of benzonitrile ligands; Reaction monitoring. | Chemical shifts (δ) of aromatic protons, coupling constants (J), signal integration. |
| ¹³C NMR | Confirmation of ligand coordination and carbon backbone structure. | Chemical shifts (δ) of aromatic and nitrile carbons. |
| ¹⁹F NMR | Mechanistic studies for reactions involving fluorinated substrates. | Tracking changes in the electronic environment of fluorine-containing molecules. |
Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups and probing the nature of the metal-ligand bond. The most diagnostic feature in the IR spectrum of this compound is the nitrile (C≡N) stretching frequency.
In free benzonitrile, the C≡N stretch appears around 2229 cm⁻¹. Upon coordination to a metal center like palladium(II), the nitrile's nitrogen atom donates electron density to the metal. This strengthens the C≡N bond, causing its stretching frequency (ν(C≡N)) to shift to a higher wavenumber. For the related complex Bis(benzonitrile)palladium(II) chloride, this peak is observed at approximately 2300 cm⁻¹. chemicalbook.com A similar shift is expected for the bromide analogue. This positive shift is a clear indicator of successful complexation. Additionally, bands corresponding to Pd-N and Pd-Br vibrations can be observed in the far-IR region (typically below 500 cm⁻¹), providing direct evidence of the coordination sphere. researchgate.net
| Vibrational Mode | Free Benzonitrile (cm⁻¹) | Coordinated Benzonitrile (Approx. cm⁻¹) | Significance |
| ν(C≡N) | ~2229 | >2250 | Confirms coordination of the nitrile to the palladium center. |
| ν(Pd-N) | N/A | < 500 | Direct evidence of the palladium-nitrogen bond. researchgate.net |
| ν(Pd-Br) | N/A | < 400 | Direct evidence of the palladium-bromide bond. |
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for identifying charged species in solution, making it ideal for characterizing organometallic complexes and detecting transient intermediates in catalytic cycles. rsc.org When a solution of this compound is analyzed, ESI-MS can detect the parent ion or related fragments. The presence of palladium is unequivocally confirmed by its characteristic isotopic pattern, which arises from its multiple stable isotopes (¹⁰²Pd, ¹⁰⁴Pd, ¹⁰⁵Pd, ¹⁰⁶Pd, ¹⁰⁸Pd, ¹¹⁰Pd). This technique is particularly valuable in mechanistic studies where it can capture snapshots of the reaction mixture, allowing for the identification of key intermediates such as oxidative addition products or transmetalation species that are often too low in concentration or too short-lived to be observed by NMR. rsc.org
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is used to study the electronic structure of palladium complexes and to monitor reaction kinetics. rsc.org The spectra of square-planar d⁸ complexes like this compound are typically characterized by two main types of transitions:
d-d Transitions: These are transitions between the d-orbitals of the palladium atom. They are formally Laporte-forbidden and thus have low molar absorptivity (ε), typically appearing as weak bands in the visible region.
Ligand-to-Metal Charge Transfer (LMCT) Bands: These involve the excitation of an electron from a ligand-based orbital to a metal-based orbital (e.g., Br⁻ to Pd²⁺ or PhCN to Pd²⁺). These transitions are much more intense than d-d transitions and usually appear in the UV or near-UV region.
The formation of the complex can be monitored by the appearance of these characteristic absorption bands. researchgate.net Furthermore, because the absorbance is proportional to concentration (Beer-Lambert law), UV-Vis spectroscopy can be employed to measure the rates of catalytic reactions by tracking the change in absorbance of a reactant, product, or the catalyst itself over time. rsc.org
Computational Chemistry Approaches
Computational methods provide a powerful complement to experimental techniques, offering detailed insight into structures, energies, and reaction pathways that can be difficult or impossible to observe directly.
Density Functional Theory (DFT) has become a standard computational tool for investigating the mechanisms of palladium-catalyzed reactions. researchgate.netnih.gov For reactions where this compound serves as a catalyst precursor, DFT can be used to model the entire catalytic cycle.
Researchers use DFT to:
Optimize Geometries: Calculate the lowest-energy structures of reactants, intermediates, transition states, and products.
Visualize Molecular Orbitals: Analyze the frontier molecular orbitals (HOMO and LUMO) to understand bonding interactions and reactivity.
Locate Transition States: Identify the precise geometry of the transition state connecting two intermediates and calculate the activation energy barrier for that step.
By modeling different possible pathways, DFT calculations can support or refute proposed mechanisms, explain observed selectivity, and even predict the behavior of new catalysts or substrates. nih.gov These theoretical studies provide a detailed energetic landscape of the reaction, offering a molecular-level understanding that guides further experimental work.
Elucidating Energetic Profiles and Rate-Determining Steps
For instance, in palladium-catalyzed cross-coupling reactions, the mechanism typically involves oxidative addition, transmetalation, and reductive elimination. researchgate.netyoutube.com DFT studies have shown that any of these steps can be the RDS depending on the specific substrates, ligands, and reaction conditions. acs.org In some palladium-catalyzed decarboxylative couplings, DFT calculations have revealed that the rate-determining step can be substrate-dependent, shifting between oxidative addition and decarboxylation based on the electronic properties of the substituents. acs.org Similarly, in the palladium-catalyzed reaction of 1,6-enyne carbonates, the initial cyclization step was identified as rate-determining through DFT calculations. ias.ac.in
The table below presents a summary of computationally determined rate-determining steps for various palladium-catalyzed reactions, illustrating the diversity of mechanistic pathways.
Table 1: Computationally Determined Rate-Determining Steps in Palladium-Catalyzed Reactions This table is scrollable.
| Reaction Type | Rate-Determining Step | Computational Method | Reference |
|---|---|---|---|
| Intramolecular Decarboxylative Coupling | Substrate-dependent (Oxidative Addition or Decarboxylation) | DFT | acs.org |
| Decarboxylative Allylation | Decarboxylation | DFT | acs.org |
| Decarboxylative Addition to Nitrile | Carbopalladation | DFT | acs.org |
| Divergent Reactions of 1,6-Enyne Carbonates | Initial Cyclization | DFT | ias.ac.in |
Predicting Structure-Reactivity and Structure-Selectivity Relationships
A significant application of computational modeling is the development of quantitative structure-reactivity relationships (QSRRs) and structure-selectivity relationships (QSSRs). These models correlate molecular features of reactants and catalysts with reaction outcomes, enabling the prediction of reactivity and selectivity for new systems. nih.govresearchgate.net
For palladium-catalyzed cross-coupling reactions, models have been developed that link molecular descriptors—such as steric parameters, electrostatic potentials, and bond strengths—to the relative rates of oxidative addition. semanticscholar.orgchemrxiv.org Since oxidative addition is often the rate- and selectivity-determining step, these models can accurately predict the outcomes of various cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. nih.govnih.gov This predictive capability is invaluable for designing substrates with high intrinsic selectivity and for identifying challenging transformations that may require significant optimization. nih.gov
The development of these predictive models often involves the creation of extensive data sets from high-throughput experiments, which are then used to train and validate the computational models. chemrxiv.org These models can then be applied to a vast chemical space, offering predictions that guide synthetic planning and accelerate the discovery of new reactions and processes.
Kinetic Studies and Reaction Progress Monitoring
Kinetic studies are fundamental to understanding reaction mechanisms, and the use of in situ monitoring techniques has revolutionized the ability to follow catalytic reactions in real-time.
Techniques such as in situ diffuse reflectance spectroscopy and NMR spectroscopy allow for the direct observation of catalyst and intermediate species during a reaction. acs.orgresearchgate.net For example, in situ diffuse reflectance has been used to monitor the change in the oxidation state of palladium catalysts during three-way catalysis, revealing that the catalytically active species is often metallic palladium formed by the reduction of the Pd(II) precursor. acs.org In situ EXAFS (Extended X-ray Absorption Fine Structure) has been employed to determine the coordination environment of the active palladium catalyst in C-H arylation reactions, showing the coordination of specific ligands to the palladium center under reaction conditions. researchgate.net These studies provide direct evidence for the species present in the catalytic cycle and can help to identify the catalyst's resting state.
The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a powerful tool for probing the nature of the rate-determining step. slideserve.com A primary KIE (kH/kD > 1) is observed when a C-H bond is broken in the RDS, as the C-D bond is stronger and breaks more slowly. slideserve.comresearchgate.net
In the context of palladium-catalyzed C-H functionalization, large KIE values (typically between 3 and 5) have provided strong evidence for cyclopalladation being the rate-limiting step. nih.gov For instance, a KIE of 5.5 was observed in a palladium-catalyzed allylic C-H alkylation, indicating that the C-H bond is broken in the turnover-limiting transition state. dtu.dk Conversely, the absence of a significant KIE can suggest that C-H bond cleavage occurs in a fast, pre-equilibrium step or after the RDS. slideserve.com In some cases, an inverse KIE (kH/kD < 1) is observed, which can provide further mechanistic insights. nih.gov
The table below showcases experimentally determined KIE values for several palladium-catalyzed reactions.
Table 2: Experimental Kinetic Isotope Effects in Palladium-Catalyzed Reactions This table is scrollable.
| Reaction | KIE (kH/kD) | Interpretation | Reference |
|---|---|---|---|
| Allylic C-H Alkylation | 5.5 | C-H bond broken in RDS | dtu.dk |
| Allylic C-H Acetoxylation | 4.5 | C-H bond broken in RDS | dtu.dk |
| Ligand-Directed C-H Iodination | 1.5 | C-H cleavage via electrophilic mechanism | nih.gov |
While catalytic reactions are dynamic systems, stoichiometric experiments allow for the isolation and characterization of key intermediates. By reacting the catalyst precursor, such as this compound, with substrates in a 1:1 ratio, it is sometimes possible to trap and study species that are transient under catalytic conditions. chemrxiv.org For example, the synthesis and characterization of monoligated Pd(0) complexes, which are highly reactive and often implicated as the active catalyst, have been achieved through stoichiometric reactions at low temperatures. chemrxiv.org These studies provide definitive structural and reactivity data for on-cycle catalytic intermediates, which can then be used to validate computational models and refine mechanistic proposals. chemrxiv.org In some cases, quenching experiments can also provide evidence for the formation of specific intermediates during a reaction. acs.org
Electrochemical Studies Related to Palladium(II) Systems
Electrochemical methods offer a unique approach to studying and driving palladium-catalyzed reactions. By using an electric potential to control the oxidation state of the palladium catalyst, it is possible to achieve transformations that are challenging with conventional chemical oxidants or reductants. nih.gov
Electrochemical studies have been instrumental in investigating the mechanism of palladium-catalyzed oxidative C-H/C-H cross-coupling reactions. nih.gov These studies have provided evidence for a bimetallic mechanism involving the transmetalation between two organopalladium complexes as the rate-determining step. nih.gov Furthermore, electrochemical techniques can be used to regenerate the active Pd(II) catalyst from a Pd(0) species formed during the reaction, a key challenge in many Pd(II)-catalyzed oxidative processes. nih.gov The development of electrocatalytic systems, such as those using nickel/palladium phthalocyanine (B1677752) complexes, is also a promising area for efficient water splitting and other redox-intensive processes. rsc.org
The table below lists a few examples of palladium-catalyzed reactions investigated or driven by electrochemical methods.
Table 3: Electrochemical Studies in Palladium Catalysis This table is scrollable.
| Reaction Type | Key Finding/Application | Reference |
|---|---|---|
| Oxidative Double C-H Arylation | Evidence for a bimetallic mechanism with transmetalation as RDS | nih.gov |
| Water Splitting (HER/OER) | Bimetallic Ni/Pd phthalocyanine as an efficient electrocatalyst | rsc.org |
Catalytic Scope and Regioselectivity Studies in Organic Synthesis
Broad Scope of Transformations Catalyzed
Bis(benzonitrile)palladium(II) bromide and its chloride analogue, bis(benzonitrile)palladium(II) chloride, are extensively used as catalysts or, more accurately, as catalyst precursors for a variety of significant organic reactions. sigmaaldrich.comsigmaaldrich.com The benzonitrile (B105546) ligands are weakly coordinated and can be easily substituted by stronger binding ligands or substrates, initiating the catalytic process. wikipedia.org This property makes it a soluble and convenient source of palladium(II) for numerous transformations.
The primary applications of this complex are in palladium-catalyzed cross-coupling reactions. It has demonstrated excellent efficiency in fundamental reactions such as:
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organic halides. sigmaaldrich.comsigmaaldrich.com
Heck Reaction: The reaction of an unsaturated halide with an alkene. sigmaaldrich.comsigmaaldrich.com
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides. sigmaaldrich.com
Stille Coupling: Coupling involving organotin compounds. sigmaaldrich.com
Negishi Coupling: Cross-coupling between an organozinc compound and an organic halide. sigmaaldrich.com
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds. sigmaaldrich.com
Hiyama Coupling: Coupling of organosilanes with organic halides. sigmaaldrich.com
Beyond traditional cross-coupling, this catalyst is also employed in C-H activation and functionalization, enabling the direct formation of C-C, C-O, and C-N bonds, which enhances atom economy by avoiding the pre-functionalization of starting materials. nih.gov For instance, its chloride counterpart is used for greener amine synthesis via Wacker oxidation followed by transfer hydrogenation and in formal anti-Markovnikov hydroamination of terminal olefins. sigmaaldrich.com
| Reaction Type | Description | Catalyst System Component | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Forms C-C bonds from organoboranes and organic halides. | Pd(PhCN)₂Br₂ | sigmaaldrich.com |
| Heck Reaction | Couples unsaturated halides with alkenes. | Pd(PhCN)₂Br₂ | sigmaaldrich.com |
| Sonogashira Coupling | Couples terminal alkynes with aryl/vinyl halides. | Pd(PhCN)₂Br₂ | sigmaaldrich.com |
| C-H Activation/Functionalization | Directly converts C-H bonds into C-C, C-O, or C-N bonds. | Pd(PhCN)₂Br₂ | nih.gov |
| Buchwald-Hartwig Amination | Forms C-N bonds from aryl halides/triflates and amines. | Pd(PhCN)₂Br₂ | sigmaaldrich.com |
Regioselectivity and Stereoselectivity Control
Controlling selectivity is a paramount challenge in organic synthesis. Palladium catalysis, initiated by precursors like this compound, offers several strategies to direct the reaction outcome to a specific constitutional isomer (regioselectivity) or stereoisomer (stereoselectivity).
The inherent electronic and steric properties of a substrate can profoundly influence the site-selectivity of a palladium-catalyzed reaction. In the absence of strong directing groups, subtle electronic differences often guide the catalyst. For instance, in the C-H functionalization of electron-rich heterocycles like indoles and pyrroles, arylation tends to occur selectively at the C-2 position due to electronic activation at that site. acs.orgnih.gov If the C-2 position is blocked, functionalization can be redirected to the C-3 position. nih.gov
Steric hindrance also plays a crucial role. Palladium-catalyzed functionalizations often occur at the least sterically hindered C-H bond. nih.gov For example, in substrates with a directing group, the reaction favors the ortho C-H bond that is less sterically encumbered. nih.gov In the C-H arylation of simple arenes, the steric bulk of substituents on the arene ring, in conjunction with C-H bond acidity, dictates the site of reaction. rsc.org Bulky electron-withdrawing groups on an arene can favor the formation of the meta-arylated product, overriding typical electronic preferences. rsc.org
The modification of the ligand environment around the palladium center is a powerful strategy for controlling selectivity. acs.orgpolyu.edu.hk While many Pd-catalyzed C-H functionalizations proceed efficiently under "ligandless" conditions using simple palladium salts, the introduction of specifically designed ligands can dramatically alter or reverse the inherent selectivity of a reaction. acs.org
By modulating the structure of supporting ligands, it is possible to achieve selective formation of different isomers from the same substrate. polyu.edu.hk For example:
Phosphine (B1218219) Ligands: In the arylation of α,β-unsaturated ketones, the site-selectivity can be switched between the α and γ positions simply by changing the phosphine ligand used in conjunction with the palladium catalyst. polyu.edu.hk The use of bulky, electron-rich phosphine ligands like P(t-Bu)₃ can be crucial for achieving high activity and selectivity in certain cross-coupling reactions. researchgate.net
N-N Bidentate Ligands: Modifying the structure of N-N bidentate ligands has enabled high levels of selectivity for the arylation at the α-site of naphthalene. nih.gov
Pyridine-type Ligands: The ratio of pyridine (B92270) ligand to the palladium catalyst can influence both the rate and site selectivity of arene acetoxylation. nih.gov In another case, switching from an acetate (B1210297) to a carbonate ligand was shown to reverse the site selectivity in a biaryl coupling reaction. nih.gov
| Reaction | Ligand Type | Effect on Selectivity | Reference |
|---|---|---|---|
| Arylation of α,β-unsaturated ketones | Phosphine Ligands | Switches selectivity between α- and γ-arylated products. | polyu.edu.hk |
| Arylation of naphthalene | N-N Bidentate Ligands | Achieves high selectivity for the α-site. | nih.gov |
| Arene acetoxylation | Pyridine | Rate and site selectivity depend on the ligand-to-palladium ratio. | nih.gov |
| Biaryl coupling | Carbonate vs. Acetate | Reverses site selectivity. | nih.gov |
One of the most effective strategies for achieving high site-selectivity is the use of directing groups. nih.govrsc.org A directing group is a functional group within the substrate that coordinates to the palladium center and delivers the catalyst to a specific, proximal C-H bond. nih.gov This approach, often termed chelation-assisted C-H activation, enables the functionalization of otherwise unreactive C-H bonds with remarkable precision.
The catalytic cycle typically involves:
Coordination of the directing group to the Pd(II) center.
C-H activation to form a stable cyclopalladated intermediate (a palladacycle). nih.govu-tokyo.ac.jp
Functionalization of the palladacycle and subsequent reductive elimination to release the product. nih.gov
Regeneration of the active Pd(II) catalyst.
A wide variety of functional groups can act as effective directing groups, including pyridines, amides, oximes, and carbamates. nih.govbeilstein-journals.org The choice of directing group is critical, as its coordination strength and geometry determine the efficiency and selectivity of the C-H activation step. beilstein-journals.org For instance, in substrates with multiple potential directing groups, functionalization tends to occur near the most basic group, as it coordinates more strongly to the palladium catalyst. nih.gov This strategy has been successfully applied to achieve selective functionalization at sp² C-H bonds ortho to the directing group and at primary sp³ C-H bonds that are in a β-position. nih.gov
Catalyst Stability and Longevity under Reaction Conditions
A common decomposition pathway for soluble palladium(II) complexes is the formation of palladium black (Pd(0) nanoparticles or aggregates). This can occur through reduction of the Pd(II) species, especially at the high temperatures often required for C-H activation. beilstein-journals.org The formation of palladium black reduces the concentration of the active homogeneous catalyst, leading to decreased reaction rates and premature termination of the catalytic cycle.
Immobilizing the palladium catalyst on a solid support is one strategy to enhance its stability and allow for recovery and reuse. For example, palladium immobilized on amine-functionalized porous silica (B1680970) has been shown to promote reactions at room temperature with low catalyst loadings and could be recycled.
The longevity of the catalyst is also highly dependent on the specific reaction conditions, including the choice of ligands, solvents, and additives. Well-defined catalyst systems, often formed in situ from a precursor like Pd(PhCN)₂Br₂ and a stabilizing ligand, can exhibit high turnover numbers. For example, certain pincer palladium(II) complexes have achieved TONs up to 537 in CO₂ hydrogenation reactions. researchgate.net Kinetic studies and rational ligand design are crucial for developing robust catalytic systems with maximized turnover rates and extended lifetimes under practical operating conditions. nih.gov
Future Research Directions and Emerging Applications
Development of New Ligand Architectures for Enhanced Catalytic Performance
The performance of a homogeneous palladium catalyst is intrinsically linked to the electronic and steric properties of its surrounding ligands. Bis(benzonitrile)palladium(II) bromide is an excellent precatalyst for screening and implementing new ligand architectures because the benzonitrile (B105546) ligands are readily substituted. Research is intensely focused on moving beyond traditional phosphine (B1218219) ligands to develop novel structures that offer improved stability, activity, and selectivity.
Future efforts will concentrate on:
Phosphine-Free Ligands: While phosphine ligands have been instrumental in palladium catalysis, they can be toxic, air-sensitive, and expensive. researchgate.netThere is a growing interest in developing phosphine-free alternatives. Hydrazone-based ligands, for example, have been successfully used with palladium(II) precursors for Mizoroki-Heck cross-coupling reactions, offering an efficient and more accessible catalytic system. acs.org* Hemilabile Ligands: Ligands that contain both a strongly coordinating and a weakly coordinating group, known as hemilabile ligands, are of significant interest. Benzimidazolyl-phosphane ligands, for instance, have been shown to generate highly effective palladium catalysts for Suzuki-Miyaura couplings of challenging substrates like unactivated aryl chlorides, achieving efficacy at catalyst loadings as low as 1 ppm. researchgate.net* Sterically Demanding Ligands: For cross-coupling reactions that form sterically hindered products, such as tetra-ortho-substituted biaryls, the design of bulky ligands is crucial. Indole-amide-based phosphine ligands and others like AntPhos have enabled the synthesis of these complex molecules with high efficiency, tolerating a wide range of functional groups. tcichemicals.compolyu.edu.hkThe development of such ligands, used in conjunction with a Pd(II) source like this compound, will continue to be a vibrant area of research.
| Ligand Class | Key Features | Potential Application with this compound |
| Hydrazones | Phosphine-free, easy to synthesize. | Mizoroki-Heck reactions. acs.org |
| Hemilabile Phosphanes | Combines strong and weak donors, promotes catalyst stability and activity. | Suzuki-Miyaura coupling of unactivated aryl chlorides. researchgate.net |
| Bulky Monophosphines | Large steric footprint, enables coupling of hindered substrates. | Synthesis of tetra-ortho-substituted biaryls. tcichemicals.com |
| Indole-Based Phosphines | High efficiency at very low catalyst loadings (down to 50 ppm). | Rapid and efficient synthesis of sterically hindered biaryls. polyu.edu.hk |
Exploration of this compound in Sustainable Catalysis
The principles of green chemistry are increasingly guiding catalyst development, with a focus on minimizing waste, reducing energy consumption, and using environmentally benign solvents. This compound is a valuable precursor in this context, particularly for creating heterogeneous catalysts and for reactions in sustainable media.
Key research directions include:
Heterogeneous Catalyst Development: Immobilizing palladium on solid supports creates catalysts that are easily separated from the reaction mixture and can be recycled, reducing precious metal waste. rsc.orgThis compound can be used to load palladium onto various supports, including bio-based materials like cellulose (B213188) or inorganic materials like mesoporous carbon. rsc.org* Catalysis in Green Solvents: There is a major push to replace volatile organic solvents with greener alternatives, most notably water. Research has shown that palladium-catalyzed cross-coupling reactions can be run efficiently in water, often at room temperature, by using surfactants to create nanomicelles that act as "nano-reactors." nih.govThe chloride analogue, bis(benzonitrile)palladium(II) chloride, has been used as a catalyst for greener amine synthesis. * Single-Atom Catalysis (SACs): A frontier in sustainable catalysis involves creating catalysts where individual palladium atoms are anchored onto a support material, such as nitrogen-doped carbon. rsc.orgThis approach maximizes atom efficiency and can lead to unique catalytic properties. This compound is a suitable molecular precursor for the precise deposition of palladium to form these advanced materials. Studies on such systems have shown that repeated catalyst reuse can improve the process footprint by up to two orders of magnitude. rsc.org
Advanced Mechanistic Probing via Operando Techniques
A deep understanding of a catalyst's behavior during a reaction is essential for optimizing its performance and mitigating deactivation pathways. Operando spectroscopy—the study of a catalyst under actual working conditions—provides real-time insights into the structural and electronic evolution of the catalytic species.
Future research will apply techniques like:
Operando X-ray Absorption Spectroscopy (XAS): This powerful technique can track changes in the oxidation state and coordination environment of palladium throughout a catalytic cycle. tue.nlacs.orgBy applying operando XAS to reactions initiated with this compound, researchers can identify the true active species (e.g., Pd(0) nanoparticles or mononuclear Pd(II) complexes), observe intermediate states, and understand how and why the catalyst deactivates. science.govnih.govFor instance, XAS studies have provided direct evidence for the reduction of Pd(II) to metallic palladium nanoparticles promoted by reagents like triethylamine, a common cause of deactivation. acs.orgnih.gov* Combined Spectroscopic Methods: Integrating multiple operando techniques, such as XAS with infrared or Raman spectroscopy, offers a more complete picture of the catalytic process. tue.nlyoutube.comThis multi-technique approach allows for simultaneous observation of the metal center, the ligands, and the reacting substrates, leading to more robust mechanistic proposals. rsc.orgElucidating these pathways is critical for designing more stable and efficient catalysts.
Integration with Flow Chemistry and High-Throughput Experimentation
The discovery and optimization of new catalytic reactions can be significantly accelerated by modern automation and continuous processing technologies. This compound is well-suited for these approaches due to its solubility and reliability as a catalyst precursor.
High-Throughput Experimentation (HTE): HTE platforms use robotics to perform hundreds or even thousands of chemical experiments in parallel on a micro- or nanoscale. scienceintheclassroom.orgThis allows for the rapid screening of vast arrays of catalysts, ligands, bases, and solvents to identify optimal reaction conditions. numberanalytics.comBecause this compound is a stable solid that is soluble in solvents like dimethyl sulfoxide (B87167) (DMSO), it is an ideal starting material for preparing stock solutions for automated HTE workflows, enabling rapid discovery of new palladium-catalyzed cross-couplings. scienceintheclassroom.org* Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and straightforward scalability. Integrating palladium catalysis into flow systems is a major area of development. Precursors like this compound can be used to generate active catalysts within the flow stream, enabling sustained and efficient production of fine chemicals and pharmaceuticals.
| Technology | Advantage for Catalysis Research | Role of this compound |
| High-Throughput Experimentation (HTE) | Rapidly screens thousands of reaction conditions. scienceintheclassroom.orgnumberanalytics.com | Ideal precursor for preparing catalyst stock solutions for automated screening. scienceintheclassroom.org |
| Flow Chemistry | Enhanced control, safety, and scalability. | Precursor for generating homogeneous or heterogeneous catalysts for continuous processing. |
| Array Microreactors | Allows parallel testing of catalyst libraries with high sensitivity. nih.gov | Can be used to prepare a library of catalyst candidates by combining with various ligands. |
Computational Design of Novel Catalytic Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting catalytic performance. It allows for the in silico design of new catalysts before committing to resource-intensive laboratory synthesis.
Future applications in this area will involve:
Mechanism Elucidation: DFT calculations can map out entire catalytic cycles, determine the energies of transition states and intermediates, and identify the rate-determining step. rsc.orgFor systems derived from this compound, DFT can be used to compare different potential reaction pathways, such as oxidative addition versus σ-bond metathesis, providing insights that guide experimental work. rsc.org* Ligand Design: By computationally modeling how different ligand structures affect the electronic and steric environment of the palladium center, researchers can rationally design new ligands with desired properties. This predictive power helps to prioritize synthetic targets and accelerate the development of more effective catalysts.
Understanding Deactivation: Computational models can also be used to investigate catalyst deactivation pathways, such as the mechanisms of nanoparticle aggregation or ligand degradation. researchgate.netThis knowledge is crucial for designing next-generation catalysts with enhanced stability and longer lifetimes.
Catalysis with Higher-Order Palladium Species and Nanoparticles
While many palladium-catalyzed reactions are thought to proceed via mononuclear species, it is now widely recognized that palladium nanoparticles (PdNPs) and clusters can be highly active catalysts. rsc.orgcapes.gov.brThis compound is an effective precatalyst that can be reduced in situ to form these catalytically active aggregates.
Emerging research focuses on:
In Situ Nanoparticle Formation: The reduction of Pd(II) precursors like this compound in the presence of reactants, solvents, or additives can lead to the formation of PdNPs. rsc.orgThese nanoparticles often exhibit very high catalytic activity due to their large surface-area-to-volume ratio. Research is aimed at controlling the size, shape, and stability of these in situ-generated nanoparticles to maximize their catalytic performance and recyclability. acs.orgnih.gov* Bimetallic Nanoparticles: Combining palladium with a second metal (e.g., gold, silver, copper) can lead to bimetallic nanoparticles with synergistic properties, often exhibiting enhanced catalytic activity or selectivity compared to their monometallic counterparts. nih.govThis compound can serve as the palladium source in the green synthesis of such advanced materials.
Higher-Order Clusters: Beyond simple nanoparticles, specific, well-defined palladium clusters (e.g., Pd₃, Pd₆) can act as unique catalysts. acs.orgWhile the bromide analogue of the cubic cluster Pd₆Br₁₂ has proven elusive, research into forming such higher-order species from simple Pd(II) precursors under specific conditions continues to be an intriguing frontier with the potential to unlock novel reactivity.
Q & A
Basic: What are the established synthetic routes for Bis(benzonitrile)palladium(II) bromide, and how can purity be ensured?
Answer:
this compound is typically synthesized via ligand exchange reactions. A common method involves reacting palladium(II) bromide with excess benzonitrile in a non-aqueous solvent (e.g., dichloromethane or acetonitrile) under inert conditions. Purity is ensured through:
- Recrystallization : Using solvent mixtures (e.g., CH₂Cl₂/hexane) to remove unreacted ligands or palladium salts.
- Spectroscopic Monitoring : IR spectroscopy identifies residual benzonitrile (C≡N stretch ~2230 cm⁻¹) or impurities (e.g., carbonyl peaks at ~1712 cm⁻¹ from inosine contaminants, as noted in analogous Pd complexes) .
- Elemental Analysis : Confirming Pd:Br ratio (expected 1:2 stoichiometry).
Basic: How is this compound characterized spectroscopically and structurally?
Answer:
Key characterization methods include:
- IR Spectroscopy : Benzonitrile ligands show ν(C≡N) stretches at ~2230 cm⁻¹. Contaminants (e.g., carbonyl impurities) appear at ~1712 cm⁻¹ .
- NMR (¹H, ¹³C) : Benzonitrile protons resonate at δ 7.5–8.5 ppm (aromatic region), with nitrile carbons at ~118 ppm.
- X-ray Crystallography : Confirms square-planar geometry, Pd–Br bond lengths (~2.4–2.5 Å), and ligand coordination modes .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Toxicity Mitigation : Classified as acutely toxic (Oral, Dermal, Inhalation: Category 3; H301+H311+H331). Use fume hoods, nitrile gloves, and sealed containers .
- Emergency Procedures :
- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
- Storage : Inert atmosphere (N₂/Ar), away from oxidizing agents .
Advanced: How does solvent choice influence the catalytic efficiency of this compound in cross-coupling reactions?
Answer:
Solvent polarity and coordinating ability critically impact catalytic activity:
- Polar Aprotic Solvents (DMF, DMSO) : Stabilize Pd intermediates but may inhibit ligand exchange due to strong coordination.
- Non-Polar Solvents (Toluene, THF) : Enhance ligand lability, facilitating substrate binding. For example, Negishi couplings in THF show higher yields due to efficient transmetallation with organozinc reagents .
- Additives : K₄[Fe(CN)₆] in acetonitrile improves cyanide transfer efficiency in C–C bond formation .
Advanced: What is the role of benzonitrile ligands in the compound’s stability and reactivity?
Answer:
Benzonitrile ligands act as labile Lewis bases , enabling:
- Reversible Dissociation : Facilitates substrate binding during catalysis (e.g., oxidative addition of aryl halides).
- Electron-Withdrawing Effects : Nitrile groups moderate Pd center electrophilicity, stabilizing high-oxidation-state intermediates.
- Comparative Studies : Replacing benzonitrile with stronger-field ligands (e.g., PPh₃) increases stability but reduces catalytic turnover due to slower ligand displacement .
Advanced: How do researchers address discrepancies in catalytic activity data across studies using this compound?
Answer:
Contradictions often arise from:
- Substrate Scope : Electron-deficient aryl bromides react faster than electron-rich ones in Suzuki couplings.
- Temperature/Atmosphere : Oxygen-sensitive reactions (e.g., Heck couplings) require rigorous degassing to prevent Pd(0) oxidation .
- Impurity Effects : Trace water or halides (e.g., Cl⁻) can form inactive Pd clusters. Dry solvents and molecular sieves mitigate this .
Advanced: What strategies optimize ligand exchange processes in catalytic cycles involving this compound?
Answer:
- Preactivation : Heating the catalyst in situ with substrates (e.g., aryl halides) promotes benzonitrile dissociation .
- Additive Use : Bulky bases (e.g., KOtBu) accelerate ligand displacement by weakening Pd–N≡C bonds .
- Solvent Engineering : Low-coordinating solvents (e.g., THF) favor ligand lability over stabilizing intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
